Cas no 15433-03-1 (1H-Indene-1,3(2H)-dione,2-(2,4,6-trimethylphenyl)-)

1H-Indene-1,3(2H)-dione,2-(2,4,6-trimethylphenyl)- structure
15433-03-1 structure
Product name:1H-Indene-1,3(2H)-dione,2-(2,4,6-trimethylphenyl)-
CAS No:15433-03-1
MF:C18H16O2
MW:264.318445205688
CID:225327
PubChem ID:97221

1H-Indene-1,3(2H)-dione,2-(2,4,6-trimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1,3(2H)-dione,2-(2,4,6-trimethylphenyl)-
    • 2-(2,4,6-trimethylphenyl)indene-1,3-dione
    • 2-Mesityl-indan-1,3-dion
    • 2-mesitylindane-1,3-dione
    • AI3-29130
    • SCHEMBL813897
    • SY350205
    • NSC 106673
    • 2-MESITYL-1,3-INDANDIONE
    • 35UZ96X37N
    • NSC-106673
    • 2-(2,4,6-Trimethylphenyl)-1,3-indandione
    • UNII-35UZ96X37N
    • 2-mesityl-1h-indene-1,3(2h)-dione
    • BRN 1883161
    • 1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)-
    • DTXSID30165590
    • 1,3-Indandione, 2-(2,4,6-trimethylphenyl)-
    • 15433-03-1
    • NSC106673
    • 2-(2,4,6-Trimethylphenyl)-1H-indene-1,3(2H)-dione
    • Inchi: InChI=1S/C18H16O2/c1-10-8-11(2)15(12(3)9-10)16-17(19)13-6-4-5-7-14(13)18(16)20/h4-9,16H,1-3H3
    • InChI Key: YETKCQKJSSIDGC-UHFFFAOYSA-N
    • SMILES: CC1C=C(C)C(C2C(=O)C3=CC=CC=C3C2=O)=C(C)C=1

Computed Properties

  • Exact Mass: 264.11500
  • Monoisotopic Mass: 264.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.177
  • Boiling Point: 450°C at 760 mmHg
  • Flash Point: 167.7°C
  • Refractive Index: 1.607
  • PSA: 34.14000
  • LogP: 3.77460

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